![molecular formula C15H17NO B2428691 N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide CAS No. 2411235-56-6](/img/structure/B2428691.png)
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide has been shown to exhibit significant anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In addition, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide is its versatility as a reagent in organic synthesis. This compound can be easily synthesized and purified, making it readily available for use in various lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its application in certain experimental settings.
Future Directions
There are many potential future directions for research on N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide. One area of research could be the development of novel therapeutic agents based on this compound for the treatment of inflammatory and cancer-related diseases. Another area of research could be the synthesis of new organic materials with unique electronic and optical properties using N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide as a building block. Additionally, further studies on the mechanism of action and biochemical and physiological effects of this compound could provide valuable insights into its potential applications in various fields.
Synthesis Methods
The synthesis of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide involves the reaction of 2-bromoethylbut-2-ynoate with 2,3-dihydroindene in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide in high yield and purity.
Scientific Research Applications
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit significant anti-inflammatory and anti-cancer activities. In material science, N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various functionalized compounds.
properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-5-15(17)16-9-8-12-10-13-6-3-4-7-14(13)11-12/h3-4,6-7,12H,8-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNBRSROBQTFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

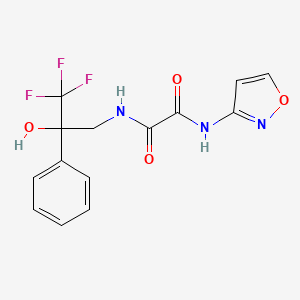


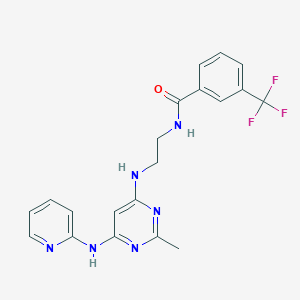
![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)
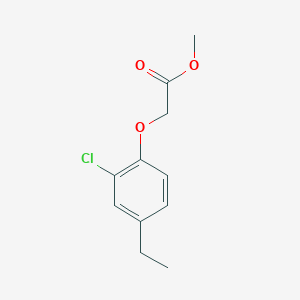
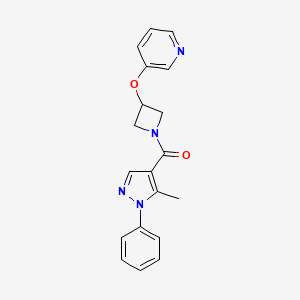
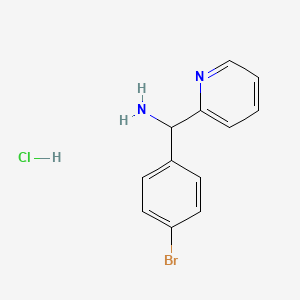



![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)
![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2428631.png)